

Spectroscopic Profile of 2-Hexyl-2-decenal: A Technical Guide

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Compound of Interest

Compound Name: **2-Hexyl-2-decenal**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Hexyl-2-decenal**, a key fragrance and flavor compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data (NMR, MS, and IR), experimental methodologies, and a logical workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the available and estimated spectroscopic data for **2-Hexyl-2-decenal**.

Table 1: ¹H NMR Spectroscopic Data (Estimated)

No explicit ¹H NMR data for **2-Hexyl-2-decenal** was found in the searched literature. The following chemical shifts are estimated based on the known spectral properties of α,β -unsaturated aldehydes.[\[1\]](#)[\[2\]](#)

Proton Assignment	Estimated Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
H1 (-CHO)	9.4 - 9.5	s	-
H3 (=CH-)	6.5 - 6.8	t	~7.5
H1' (-CH ₂ -)	2.2 - 2.4	t	~7.5
H2'-H5' (-CH ₂ -) ₄	1.2 - 1.6	m	-
H6' (-CH ₃)	0.8 - 0.9	t	~7.0
H1" (-CH ₂ -)	2.2 - 2.4	q	~7.5
H2"-H7" (-CH ₂ -) ₆	1.2 - 1.6	m	-
H8" (-CH ₃)	0.8 - 0.9	t	~7.0

s: singlet, t: triplet, q: quartet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data

This data is based on the existence of a spectrum from a Bruker WM-360 instrument, with chemical shifts estimated based on typical values for α,β -unsaturated aldehydes and long-chain alkenes.[3][4][5][6][7]

Carbon Assignment	Estimated Chemical Shift (ppm)
C1 (-CHO)	190 - 200
C2 (=C<)	140 - 155
C3 (=CH-)	150 - 165
C1' (-CH ₂ -)	28 - 32
C2'-C5' (-CH ₂ -) ₄	22 - 32
C6' (-CH ₃)	~14
C1" (-CH ₂ -)	28 - 32
C2"-C7" (-CH ₂ -) ₆	22 - 32
C8" (-CH ₃)	~14

Table 3: Mass Spectrometry (MS) Data

Mass spectral data is available from SpectraBase (GC-MS). The fragmentation pattern is predicted based on the structure and common fragmentation pathways for α,β -unsaturated aldehydes.[\[1\]](#)[\[8\]](#)[\[9\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
238	Moderate	[M] ⁺ (Molecular Ion)
209	Moderate	[M-CHO] ⁺
195	Moderate	[M-C ₃ H ₇] ⁺
181	Moderate	[M-C ₄ H ₉] ⁺
167	Moderate	[M-C ₅ H ₁₁] ⁺
153	Moderate	[M-C ₆ H ₁₃] ⁺
139	Moderate	[M-C ₇ H ₁₅] ⁺
125	Moderate	[M-C ₈ H ₁₇] ⁺
41	High	[C ₃ H ₅] ⁺
29	High	[CHO] ⁺

Table 4: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available from SpectraBase. The characteristic absorption peaks are consistent with the functional groups present in **2-Hexyl-2-decenal**.[\[8\]](#)[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2955, ~2925, ~2855	Strong	C-H stretch (alkane)
~2720	Medium	C-H stretch (aldehyde)
~1685	Strong	C=O stretch (conjugated aldehyde)
~1640	Medium	C=C stretch (alkene)
~1465	Medium	C-H bend (alkane)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-Hexyl-2-decenal** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A Bruker WM-360 spectrometer (or equivalent) is used for data acquisition.[\[3\]](#)

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 0-12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-Hexyl-2-decenal** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a drop of the neat liquid sample is placed directly onto the ATR crystal. For transmission, a thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector.

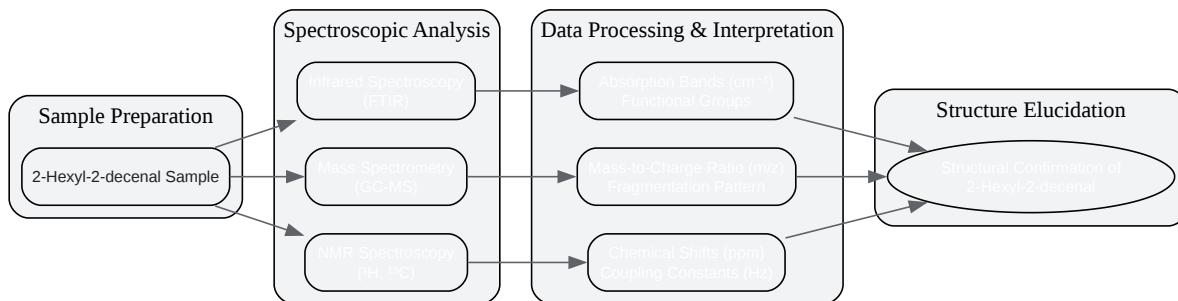
FTIR Parameters:

- Mode: Attenuated Total Reflectance (ATR) or Transmission.

- Spectral Range: 4000-650 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Atmospheric Correction: Background spectrum is collected and subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like **2-Hexyl-2-decenal**.



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Spectroscopic Analysis Workflow

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